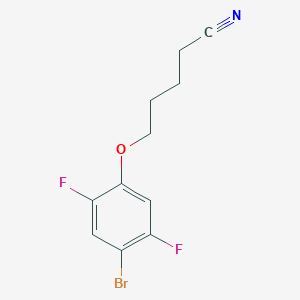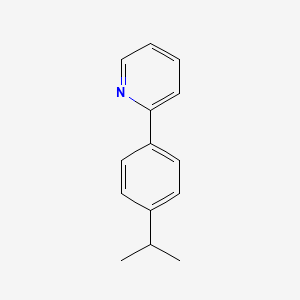
2-(4-Isopropylphenyl)pyridine
Übersicht
Beschreibung
2-(4-Isopropylphenyl)pyridine is a useful research compound. Its molecular formula is C14H15N and its molecular weight is 197.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis : 2-(4-Isopropylphenyl)pyridine derivatives have been synthesized and analyzed for their structural properties. For example, in the study of Tetrathiafulvalene-π-Spacer-Acceptor derivatives, researchers synthesized compounds involving pyridine moieties and analyzed their crystal structures and electrochemical properties (Andreu et al., 2000).
Corrosion Inhibition : Pyridine derivatives have been investigated for their corrosion inhibition properties. A study on the corrosion inhibition of mild steel in hydrochloric acid by various pyridine derivatives demonstrated their effectiveness as corrosion inhibitors (Ansari et al., 2015).
Photochemical Reactions : Research on the photochemical behaviors of compounds like 2-(2-(2-Pyrrolyl)ethenyl)pyridine revealed insights into intramolecular hydrogen atom transfer and isomerization processes (Obi et al., 1998).
Coordination Chemistry : Derivatives of pyridines have been used in coordination chemistry, showing potential in the synthesis of luminescent lanthanide compounds and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).
Liquid Crystalline Properties : A study on the synthesis of liquid crystalline compounds of 5-substituted 2-(4-alkylphenyl)pyridines highlighted their potential applications in the field of materials science (Chia et al., 2001).
Olefin Polymerization : Research on titanium and hafnium complexes bearing pyrrolylpyridylamido ligands for olefin polymerization showed their effectiveness as catalysts, producing polyethylenes with high molecular weights (Li et al., 2012).
Luminescence and Photophysical Studies : The study of polytyrosine functionalized with triphenyl pyridine showed interesting photophysical characteristics and hydrogen-bonding interactions, relevant for the development of new luminescent materials (Mohamed et al., 2015).
Macrocyclic Synthesis : The use of perfluoro-4-isopropylpyridine in synthesizing macrocyclic systems incorporating pyridine units demonstrated potential for complexing cations and anions (Chambers et al., 2003).
Eigenschaften
IUPAC Name |
2-(4-propan-2-ylphenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-11(2)12-6-8-13(9-7-12)14-5-3-4-10-15-14/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDCPZDJMHHCRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



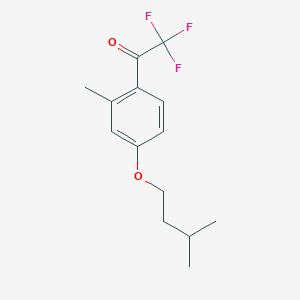
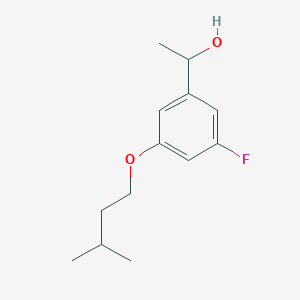


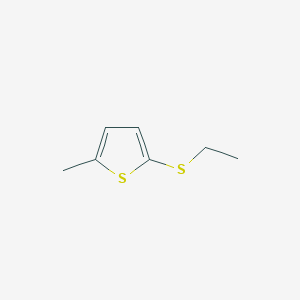
![2-[2-(3,4,5-Trifluoro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7992051.png)
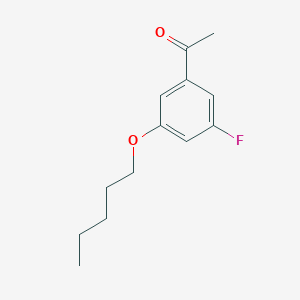

![3-[4-(Dimethylamino)phenyl]-3-pentanol](/img/structure/B7992091.png)
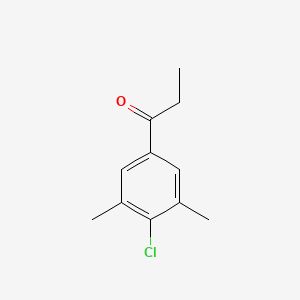
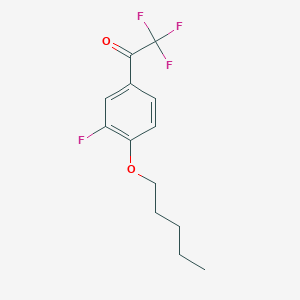
![3-Chloro-4-[(1,3-dioxolan-2-yl)methoxy]benzotrifluoride](/img/structure/B7992115.png)
